17B-hydroxyestra-4,6-diene-3-one
Overview
Description
17B-hydroxyestra-4,6-diene-3-one, also known as 17B-HSD or Androsta-3,5-diene-7,17-dione (ADD), is a naturally occurring steroid hormone found in the human body. It is a biosynthetic prodrug of estradiol .
Synthesis Analysis
Estra-4,9-diene-3,17-dione, an important pharmaceutical intermediate, was synthesized by a three-step sequence from δ-Lactone 1 in 23.4% overall yield. The reaction of δ-Lactone 1 and Grignard reagent 2 followed by treatment with Jones reagent gave precursor 4. The domino cyclization reaction of 4 with piperidinium acetate gave estra-4,9-diene-3,17-dione .Molecular Structure Analysis
The molecular formula of 17B-hydroxyestra-4,6-diene-3-one is C18H24O2. The average molecular mass is 272.388 g/mol .Chemical Reactions Analysis
Upon systemic administration, regardless of the route of administration, 17B-hydroxyestra-4,6-diene-3-one has been found to rapidly and selectively convert into estradiol in the brain, whereas no such conversion occurs in the rest of the body .Physical And Chemical Properties Analysis
The molecular weight of 17B-hydroxyestra-4,6-diene-3-one is 272.4 g/mol. The average molecular mass is 272.388 g/mol .Scientific Research Applications
Microbial Hydroxylations
Studies have shown that microbial hydroxylations of 17B-hydroxyestra-4,6-diene-3-one by fungi such as Curvularia lunata result in the formation of hydroxylated products. This process highlights the potential of microbial enzymes in modifying steroid structures, which could be of interest for synthetic and medicinal chemistry applications (Lin & Smith, 1970).
Biological Evaluation and In Silico Studies
Research on 10β-Hydroxyestra-1,4-diene-3,17-dione (HEDD), a compound related to 17B-hydroxyestra-4,6-diene-3-one, has revealed marked cytotoxic activity, especially against hormone-dependent cancer cells. This suggests its potential as an antiproliferative agent. In silico molecular docking studies have further suggested a high affinity towards estrogen receptors, indicating potential applications in cancer therapy (Canário et al., 2022).
Synthesis and Chemical Transformations
Efficient synthetic pathways have been developed for derivatives of 17B-hydroxyestra-4,6-diene-3-one, such as 10β-hydroxy- (p-quinol) and 10β-chloro-17β-hydroxyestra-1,4-dien-3-one. These methodologies demonstrate the compound's versatility in chemical synthesis, offering routes to structurally diverse steroidal compounds (Lista et al., 2006).
Androgenic Activity
A related compound, 17a beta-hydroxy-7 alpha-methyl-D-homoestra-4,16-dien-3-one, has been synthesized and found to possess significant oral androgenic activity, highlighting the potential for developing new androgens without relying on 17 alpha-alkyl substitution (Avery et al., 1990).
Future Directions
17B-hydroxyestra-4,6-diene-3-one has been proposed as a possible novel estrogenic treatment for neurological and psychiatric conditions associated with hypoestrogenism (e.g., menopausal hot flashes, depression, cognitive decline, Alzheimer’s disease, and stroke) that uniquely lacks potentially detrimental estrogenic side effects in the periphery .
properties
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-17-hydroxy-13-methyl-2,8,9,10,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2,4,10,13-17,20H,3,5-9H2,1H3/t13-,14+,15+,16-,17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLHHQWDPZNOPI-IZPLOLCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C4CCC(=O)C=C4C=CC3C1CCC2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4C=C[C@H]3[C@@H]1CC[C@@H]2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001025459 | |
Record name | 17beta-Hydroxyestra-4,6-diene-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001025459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
17B-hydroxyestra-4,6-diene-3-one | |
CAS RN |
14531-84-1 | |
Record name | 6-Dehydro-19-nortestosterone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14531-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 17beta-Hydroxyestra-4,6-diene-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001025459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17B-hydroxyestra-4,6-diene-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.219.563 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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